Androst-5-en-3-ol-7,17-dione acetate

Endocrinology Metabolism Safety Pharmacology

Androst-5-en-3-ol-7,17-dione acetate (7-oxo-DHEA acetate, 3β-acetoxyandrost-5-ene-7,17-dione) is the acetate ester prodrug of 7-keto-dehydroepiandrosterone (7-oxo-DHEA), a terminal metabolite of dehydroepiandrosterone (DHEA) that bears a carbonyl group at the C7 position. Unlike DHEA, the 7-oxo-DHEA scaffold does not convert to androgenic or estrogenic steroid hormones, and the 3β-acetate esterification is designed to enhance oral bioavailability.

Molecular Formula C21H28O4
Molecular Weight 344.4 g/mol
Cat. No. B13412245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAndrost-5-en-3-ol-7,17-dione acetate
Molecular FormulaC21H28O4
Molecular Weight344.4 g/mol
Structural Identifiers
SMILESCC(=O)OC1CCC2(C3CCC4(C(C3C(=O)C=C2C1)CCC4=O)C)C
InChIInChI=1S/C21H28O4/c1-12(22)25-14-6-8-20(2)13(10-14)11-17(23)19-15-4-5-18(24)21(15,3)9-7-16(19)20/h11,14-16,19H,4-10H2,1-3H3/t14?,15-,16-,19-,20-,21-/m0/s1
InChIKeyVVSMJVQHDZUPIL-FQAVLMBTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Androst-5-en-3-ol-7,17-dione Acetate Procurement Guide: Evidence-Backed Differentiation from DHEA and 7-Keto Analogs


Androst-5-en-3-ol-7,17-dione acetate (7-oxo-DHEA acetate, 3β-acetoxyandrost-5-ene-7,17-dione) is the acetate ester prodrug of 7-keto-dehydroepiandrosterone (7-oxo-DHEA), a terminal metabolite of dehydroepiandrosterone (DHEA) that bears a carbonyl group at the C7 position [1]. Unlike DHEA, the 7-oxo-DHEA scaffold does not convert to androgenic or estrogenic steroid hormones, and the 3β-acetate esterification is designed to enhance oral bioavailability [2]. This compound has been studied in human pharmacokinetic, weight-loss, and safety trials at oral doses up to 200 mg/day for 28 days, and it serves as a key synthetic intermediate for C19-steroidal androgen receptor modulators under investigation for prostate cancer [3][4].

Why DHEA or Non-Acetylated 7-Keto-DHEA Cannot Substitute for Androst-5-en-3-ol-7,17-dione Acetate in Research Protocols


Generic substitution of androst-5-en-3-ol-7,17-dione acetate with DHEA is scientifically invalid because DHEA is a prohormone that undergoes enzymatic conversion to testosterone and estradiol [1], whereas the target compound—and its parent 7-oxo-DHEA—are terminal metabolites that do not feed into sex‑steroid pathways. Consequently, DHEA administration predictably elevates circulating androgens and estrogens, while androst-5-en-3-ol-7,17-dione acetate at 200 mg/day for 28 days produces no significant change in testosterone, free testosterone, dihydrotestosterone, or estradiol relative to placebo [2]. The 3β-acetate ester further distinguishes the compound from non‑acetylated 7‑keto‑DHEA: the prodrug is rapidly hydrolyzed and sulfated, yielding a distinct pharmacokinetic profile (mean t₁/₂ = 2.17 h, no accumulation) that is relevant for repeated‑dose oral studies [2]. Substitution with the non‑acetylated congener alters dissolution rate, oral absorption, and first‑pass metabolism, compromising the reproducibility of pharmacokinetic or pharmacodynamic data.

Quantitative Differentiation Evidence for Androst-5-en-3-ol-7,17-dione Acetate Selection


Non‑Hormonal Character: No Alteration in Circulating Sex Hormones Versus DHEA Supplementation

Androst-5-en-3-ol-7,17-dione acetate (3-acetyl-7-oxo-DHEA) administered orally at 200 mg/day for 28 days resulted in no significant changes from baseline or placebo in total testosterone, free testosterone, dihydrotestosterone, estradiol, cortisol, thyroxin, or insulin in healthy male volunteers [1]. In contrast, DHEA replacement at 50–100 mg/day in men and women of advancing age significantly increases serum testosterone and estradiol [2]. This divergence in hormonal activity is a critical differentiating factor for studies requiring metabolic modulation without androgenic or estrogenic confounding.

Endocrinology Metabolism Safety Pharmacology

Superior Weight and Body‑Fat Reduction Versus Placebo in an 8‑Week Randomized Controlled Trial

In a randomized, double-blind, placebo-controlled trial of 30 healthy overweight adults (BMI = 31.9 ± 6.2 kg/m²), androst-5-en-3-ol-7,17-dione acetate (100 mg twice daily) combined with a calorie-restricted diet and exercise program produced a mean body‑weight loss of 2.88 kg after 8 weeks, compared with 0.97 kg for placebo (P = 0.01) [1]. Body‑fat percentage decreased by 1.8% in the treated group versus 0.57% in the placebo group (P = 0.02), and the rate of body‑fat loss per 4‑week interval was 3.1 times greater (‑0.88% vs. ‑0.28%; P < 0.01) [1]. Serum triiodothyronine (T₃) increased significantly by +17.88 ng/dL in the treatment group compared with +2.75 ng/dL in the placebo group (P = 0.04), while TSH and T₄ remained unchanged, suggesting a targeted thyroid‑axis effect [1].

Obesity Research Metabolism Clinical Nutrition

Defined Human Pharmacokinetic Profile Enabling Repeat‑Dose Protocol Design

After a single 100 mg oral dose of androst-5-en-3-ol-7,17-dione acetate, the administered steroid was not detected in plasma; instead, it was rapidly converted to 7-oxo-DHEA-3β-sulfate (7-oxo-DHEA-S), the only detectable metabolite [1]. The mean time to peak plasma concentration (Tₘₐₓ) was 2.2 h, and the mean elimination half‑life (t₁/₂) was 2.17 h, with an apparent clearance of 172 L/h and an apparent volume of distribution of 540 L [1]. Plasma concentrations of 7-oxo-DHEA-S at 12 h after the 200 mg/day dose were 15.8 µg/L after 7 days and 16.3 µg/L after 28 days, demonstrating no accumulation [1]. This short half‑life and lack of accumulation contrast with the longer half‑life of oral DHEA (t₁/₂ ≈ 7–14 h [2]) and are important for repeated‑dose study design.

Pharmacokinetics Clinical Pharmacology Drug Development

Opposing Adipogenic and Lipogenic Effects Versus DHEA in 3T3‑L1 Preadipocyte Differentiation

In the 3T3‑L1 preadipocyte model, treatment with 7-oxo-DHEA (the parent compound of the acetate prodrug) during differentiation produced effects that were directionally opposite to those of DHEA [1]. Specifically, cells treated with 7-oxo-DHEA showed significantly increased total fatty acid content, driven by elevated levels of palmitoleic acid (Δ9‑16:1) and palmitic acid (16:0), while DHEA-treated cells exhibited significantly reduced total fatty acid content, primarily through a dramatic decrease in Δ9‑16:1 [1]. At the molecular level, 7-oxo-DHEA increased stearoyl-CoA desaturase 1 (SCD1) mRNA, protein, and enzymatic activity, whereas DHEA decreased SCD1 expression and activity [1].

Adipocyte Biology Lipid Metabolism Cellular Differentiation

Enabling Intermediate for C19‑Steroidal Androgen Receptor Antagonist Synthesis in Prostate Cancer Research

Androst-5-en-3-ol-7,17-dione acetate is specifically employed as a reactant in the synthesis of C19‑steroidal androgen receptor modulators that were designed, synthesized, and evaluated for antiandrogen activity against dihydrotestosterone (DHT)‑ and androstenediol (Adiol)‑stimulated androgen receptor transactivation in prostate cancer cell lines [1]. Three potent antiandrogens discovered from this series—3β‑acetoxyandrosta‑1,5‑diene‑17‑one 17‑ethylene ketal (ADEK), androsta‑1,4‑diene‑3,17‑dione 17‑ethylene ketal (OAK), and 3β‑hydroxyandrosta‑5,16‑diene (HAD)—antagonized the growth of LNCaP cells and suppressed prostate‑specific antigen (PSA) expression [1]. Neither DHEA nor non‑acetylated 7‑keto‑DHEA serves as a direct synthetic entry point to these specific diene‑ and ketal‑protected antagonists.

Medicinal Chemistry Prostate Cancer Androgen Receptor Modulation

High Single‑Dose Safety Margin Exceeding 2,000 mg/kg in Rodent Toxicology

In an acute oral gavage study in Sprague‑Dawley rats, androst-5-en-3-ol-7,17-dione acetate (3β-acetoxyandrost-5-ene-7,17-dione) was administered as a single dose at levels of 0, 250, 500, 1,000, and 2,000 mg/kg body weight [1]. All animals survived to the scheduled sacrifice on Day 15 in good health, with no treatment‑related effects on body weight, food consumption (the statistically significant increase in female treated groups during week 2 was not considered clinically consequential), and no gross or microscopic anatomical changes across nine organs [1]. The no‑observable‑adverse‑effect level (NOAEL) for a single oral dose was established at 2,000 mg/kg in both male and female rats [1].

Toxicology Safety Pharmacology Preclinical Development

Optimal Research and Industrial Use Cases for Androst-5-en-3-ol-7,17-dione Acetate Based on Quantitative Evidence


Thermogenesis and Resting Metabolic Rate (RMR) Studies in Overweight Populations

The compound's demonstrated ability to increase T₃ levels (+17.88 ng/dL vs. +2.75 ng/dL placebo, P = 0.04) while leaving TSH and T₄ unchanged [1] supports its use as a pharmacological probe for thyroid‑axis‑mediated thermogenesis. Researchers investigating the mitochondrial uncoupling protein (UCP) axis or substrate cycling can leverage the compound's defined pharmacokinetics (t₁/₂ = 2.17 h, no accumulation) to design crossover studies that minimize carry‑over effects [2].

Non‑Hormonal Comparative Endocrinology: Isolating Metabolic from Sex‑Steroid Effects

Because dosing at 200 mg/day for 28 days does not alter testosterone, free testosterone, DHT, or estradiol [2], androst-5-en-3-ol-7,17-dione acetate is uniquely suited for studies that require metabolic or thermogenic endpoints without confounding by androgenic/estrogenic signaling. This property enables clean experimental designs when comparing metabolic outcomes between DHEA‑treated and 7‑oxo‑DHEA‑treated cohorts, as the adipogenic effects in 3T3‑L1 cells are directionally opposite [3].

Synthesis of C19‑Steroidal Androgen Receptor Antagonists for Castration‑Resistant Prostate Cancer

Medicinal chemistry teams developing androgen receptor antagonists can procure androst-5-en-3-ol-7,17-dione acetate as a starting material for the construction of 1,4‑diene‑3,17‑dione and 1,5‑diene‑17‑ketal scaffolds exemplified by ADEK and OAK, which have demonstrated anti‑DHT and anti‑Adiol activity in LNCaP cells [4]. The 3β‑acetoxy‑7,17‑dione framework provides the requisite functionalization for regioselective desaturation and ketal protection that the parent DHEA structure cannot provide.

Rodent Preclinical Models Requiring High‑Dose Oral Tolerability Data

Investigators designing rodent studies requiring single oral doses can reference the established NOAEL of ≥ 2,000 mg/kg and the absence of gross or microscopic organ pathology at this dose [5]. This toxicology benchmark facilitates IACUC approval and provides a quantitative basis for dose‑range selection in studies of metabolic, endocrine, or anti‑obesity endpoints.

Quote Request

Request a Quote for Androst-5-en-3-ol-7,17-dione acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.